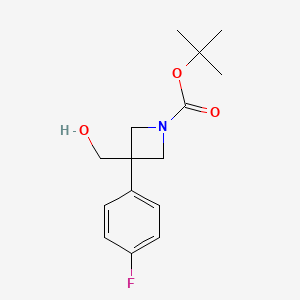

Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC15736343

Molecular Formula: C15H20FNO3

Molecular Weight: 281.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20FNO3 |

|---|---|

| Molecular Weight | 281.32 g/mol |

| IUPAC Name | tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20FNO3/c1-14(2,3)20-13(19)17-8-15(9-17,10-18)11-4-6-12(16)7-5-11/h4-7,18H,8-10H2,1-3H3 |

| Standard InChI Key | AZOJXJIATUMICC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CO)C2=CC=C(C=C2)F |

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized through multi-step protocols involving:

-

Azetidine Ring Formation: Cyclization of precursors like azetidine-3-carboxylic acid derivatives under basic conditions .

-

Functionalization:

-

Protection/Deprotection: The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions (e.g., trifluoroacetic acid) .

Representative Protocol (Adapted from Patent WO2018108954A1 ):

-

Methyl Azetidine-3-Carboxylate Hydrochloride (2) is neutralized with triethylamine.

-

Reduction: Treated with NaBH₄ in tetrahydrofuran (THF) at 60–65°C to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4).

-

Sulfonylation: Reaction with methanesulfonyl chloride forms a mesylate intermediate.

-

Fluorination: Displacement with tetrabutylammonium fluoride (TBAF) yields the fluoromethyl derivative.

Industrial-Scale Production

A 5000-liter reactor process detailed in achieves a 90.4% yield of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3) using NaBH₄ in THF. Critical parameters include:

-

Temperature control (5–65°C).

-

Stoichiometric excess of methanol to quench excess NaBH₄.

-

Aqueous extraction to remove inorganic byproducts.

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s bifunctional reactivity (fluorophenyl and hydroxymethyl groups) makes it valuable for constructing:

-

Estrogen Receptor Modulators: Used in synthesizing 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, a precursor to selective estrogen receptor degraders (SERDs) .

-

Kinase Inhibitors: Azetidine scaffolds are prevalent in drugs targeting PI3K, BTK, and JAK enzymes.

Case Study: SERD Development

In Patent WO2018108954A1 , the compound is converted to 2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol (46), a SERD candidate. Key steps include:

-

Coupling: Reaction with chromene derivatives under Mitsunobu conditions.

-

Chiral Resolution: Separation of enantiomers via preparative HPLC for preclinical testing.

Biological Activity and Mechanistic Insights

Pharmacokinetic Properties

-

Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.

-

Solubility: LogP ≈ 2.1 (predicted), indicating moderate lipophilicity suitable for oral bioavailability .

Physical and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in THF, DCM; sparingly in H₂O | |

| Stability | Stable under inert atmosphere | |

| Storage Conditions | 2–8°C, protected from moisture |

Recent Advancements and Future Directions

Process Optimization

Recent patents emphasize:

-

Purification Techniques: Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce chloromethyl impurities to <1% .

-

Green Chemistry: Replacement of THF with cyclopentyl methyl ether (CPME) to improve sustainability.

Emerging Therapeutic Targets

Ongoing research explores this compound’s derivatives in:

-

Autoimmune Diseases: Targeting interleukin receptors.

-

Oncology: Combination therapies with PARP inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume